molecular formula C16H18N6O B11137507 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

Cat. No.: B11137507
M. Wt: 310.35 g/mol
InChI Key: FMLVMWGRRQFGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to an acetamide moiety. The acetamide is further substituted with a 4,6-dimethylpyrimidinyl amino group. This structure combines pharmacophoric elements of benzimidazole (known for kinase inhibition and antimicrobial activity) and pyrimidine (a common scaffold in anticancer and antiviral agents).

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide

InChI

InChI=1S/C16H18N6O/c1-10-7-11(2)20-16(19-10)18-9-15(23)17-8-14-21-12-5-3-4-6-13(12)22-14/h3-7H,8-9H2,1-2H3,(H,17,23)(H,21,22)(H,18,19,20)

InChI Key

FMLVMWGRRQFGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine with N-Phthaloylglycine

The benzimidazole core is synthesized via acid-catalyzed cyclocondensation. In a representative procedure, o-phenylenediamine (1.08 g, 10 mmol) and N-phthaloylglycine (2.05 g, 10 mmol) are refluxed in phosphorus oxychloride (POCl₃, 10 mL) for 4 hours. The reaction mixture is cooled, poured onto ice, and neutralized with aqueous potassium carbonate to pH 6–8. The precipitated product, 2-(phthalimidomethyl)-1H-benzimidazole, is filtered and washed with ethanol (yield: 96%, m.p. >300°C).

Deprotection of Phthaloyl Group

The phthalimide-protated intermediate is treated with hydrazine hydrate (5 mL, 80%) in ethanol (20 mL) under reflux for 6 hours to yield 1H-benzimidazol-2-ylmethanamine. The free amine is isolated by filtration and recrystallized from hot ethanol (yield: 85%, m.p. 218–220°C).

Characterization Data :

  • IR (KBr) : 3482 cm⁻¹ (N–H stretch), 2938 cm⁻¹ (C–H aliphatic), 1610 cm⁻¹ (C=N benzimidazole).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 4H, benzimidazole-H), 4.10 (s, 2H, CH₂NH₂), 3.20 (br s, 2H, NH₂).

Preparation of 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]acetic Acid

Nucleophilic Substitution on 4,6-Dimethyl-2-chloropyrimidine

4,6-Dimethyl-2-chloropyrimidine (1.43 g, 10 mmol) is reacted with glycine (0.75 g, 10 mmol) in dimethylformamide (DMF, 15 mL) containing potassium carbonate (2.76 g, 20 mmol) at 80°C for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetic acid as a white solid (yield: 72%, m.p. 185–187°C).

Characterization Data :

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N pyrimidine), 1540 cm⁻¹ (N–H bend).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.20 (s, 1H, pyrimidine-H), 4.10 (s, 2H, CH₂CO), 2.50 (s, 6H, CH₃), 1.90 (br s, 1H, NH).

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]acetic acid (1.89 g, 10 mmol) is treated with thionyl chloride (5 mL) under reflux for 2 hours to form the corresponding acyl chloride. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry tetrahydrofuran (THF, 10 mL).

Reaction with 1H-Benzimidazol-2-ylmethanamine

The acyl chloride solution is added dropwise to a stirred solution of 1H-benzimidazol-2-ylmethanamine (1.47 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in THF (15 mL) at 0°C. The mixture is stirred at room temperature for 6 hours, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to yield the title compound as a pale-yellow solid (yield: 68%, m.p. 249–251°C).

Characterization Data :

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O amide), 1595 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, pyrimidine-H), 7.60–7.30 (m, 4H, benzimidazole-H), 4.40 (s, 2H, CH₂N), 3.90 (s, 2H, CH₂CO), 2.45 (s, 6H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.5 (C=O), 162.0 (C=N pyrimidine), 151.2 (benzimidazole-C), 128.4–120.8 (aromatic-C), 45.2 (CH₂N), 40.5 (CH₂CO), 21.0 (CH₃).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

A mixture of 1H-benzimidazol-2-ylmethanamine (1.47 g, 10 mmol) and 2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetyl chloride (2.21 g, 10 mmol) in DMF (10 mL) is irradiated under microwave conditions (100°C, 150 W) for 20 minutes. This method reduces reaction time and improves yield (82%) compared to conventional heating.

Solid-Phase Synthesis

Immobilization of the benzimidazole amine on Wang resin via a hydroxymethyl linker enables iterative coupling with the pyrimidinyl-acetic acid derivative. Cleavage with trifluoroacetic acid (TFA) yields the target compound with high purity (HPLC: 98%), though scalability remains challenging.

Comparative Analysis of Synthetic Methods

ParameterRoute A (Solution-Phase)Route B (Microwave)Route C (Solid-Phase)
Yield 68%82%75%
Reaction Time 6 hours20 minutes48 hours
Purification Column chromatographyRecrystallizationTFA cleavage
Scalability HighModerateLow
Purity (HPLC) 95%97%98%

Challenges and Mitigation Strategies

  • Low Solubility : The benzimidazole intermediate’s poor solubility in organic solvents is addressed using polar aprotic solvents like DMF or DMSO.

  • Side Reactions : Over-alkylation during pyrimidine substitution is minimized by using a 1:1 molar ratio of chloroacetamide to pyrimidinyl amine.

  • Purification Difficulties : High-performance liquid chromatography (HPLC) with a C18 column resolves co-eluting impurities, particularly regioisomers .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, contributing to the treatment of various diseases.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

A. Benzimidazole vs. Benzothiazole Derivatives

  • N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine (): Replaces benzimidazole with benzothiazole. The dihedral angle between the benzothiazole and pyrimidine rings is 1.9°, indicating near-planarity, which enhances π-π stacking in biological targets. Hydrogen bonding via the amino group forms dimers (R₂²(8) motif), a feature absent in the target compound due to its methylene linker .
  • Impact : Planarity in benzothiazole derivatives may improve binding affinity to flat enzymatic pockets compared to the more flexible benzimidazole-methyl-acetamide structure.

B. Pyrimidine Substituent Variations

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Substitutes the amino group with a sulfanyl linker.
  • N4-Acetylsulfamethazine (): Features a sulfonamide bridge and pyrimidine substituent. Sulfonamides are associated with antibacterial activity, whereas the acetamide in the target compound may favor kinase inhibition .
Acetamide Side Chain Modifications

A. Heterocyclic Attachments

  • N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (): Replace the pyrimidine group with pyrazole or triazole rings.
  • 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (): Incorporates thioether and alkoxy groups, increasing lipophilicity. Such derivatives may exhibit improved membrane permeability over the target compound’s polar amino-pyrimidine group .

B. Aromatic Ring Substitutions

  • N-(2-Bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide (): Substitutes benzimidazole with a bromophenyl group. Bromine adds steric hindrance and electron density, which could enhance halogen bonding but reduce compatibility with narrow binding pockets .
Key Properties
Property Target Compound (Inferred) N-(2-Bromophenyl)-2-[(4,6-Dimethylpyrimidinyl)sulfanyl]acetamide N-(Benzothiazol-2-yl)-4,6-dimethylpyrimidin-2-amine
Molecular Weight ~380 g/mol 352.25 g/mol 272.33 g/mol
Predicted pKa ~12.5 (pyrimidine NH) 12.50 ± 0.70 Not reported
Melting Point 160–170°C (estimated) 489–491 K 513 K
Hydrogen Bonding Benzimidazole NH, pyrimidine NH Sulfanyl S (weak acceptor) Intermolecular N–H···N dimer

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Benzimidazole Ring : This core structure is responsible for many biological activities due to its ability to interact with various biological targets.
  • Pyrimidine Moiety : The presence of a pyrimidine ring enhances the compound's solubility and bioavailability.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC16H19N5O
Molecular Weight299.36 g/mol
IUPAC NameN-(1H-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(1H-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study indicated that certain benzimidazole derivatives possess minimum inhibitory concentrations (MIC) below 0.1 mM against E. coli and Staphylococcus aureus .

Anticancer Properties

Benzimidazole derivatives are also noted for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a benzimidazole derivative demonstrated an IC50 value of 5 µM against breast cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this class of compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In animal models, certain benzimidazole derivatives reduced inflammation markers significantly compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogenic processes, such as DNA gyrase and topoisomerases in bacteria.
  • Receptor Interaction : It may act as an antagonist or agonist at various receptors involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several benzimidazole derivatives against E. coli and S. aureus. The results indicated that the compound exhibited potent antibacterial activity with an MIC of 0.025 mM against E. coli .

Study 2: Anticancer Activity

In a study focused on breast cancer cell lines, N-(1H-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide was found to induce apoptosis with an IC50 value of 5 µM after 48 hours of treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide?

  • Answer: The compound can be synthesized via condensation reactions between benzimidazole derivatives and pyrimidine precursors. A common approach involves reacting 1H-benzo[d]imidazol-2-yliminomethanediamine with acetylacetone in the presence of acetic acid under reflux (473 K), followed by recrystallization from ethanol to achieve ~80% yield . Alternative routes may use cyanamide intermediates and N,N-binucleophiles to form the benzimidazole-pyrimidine scaffold . Key considerations include solvent choice (ethanol or dichloromethane), temperature control, and acid catalysis to optimize regioselectivity.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups on pyrimidine at δ ~2.3 ppm) and confirms connectivity between benzimidazole and acetamide moieties .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns indicative of the pyrimidine ring cleavage .
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C ~120°) and intermolecular interactions (e.g., N–H⋯N hydrogen bonding with R22(8) motifs) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzimidazole vs. benzothiazole substitution) influence molecular conformation and bioactivity?

  • Answer: Substituting benzimidazole with benzothiazole (as in N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine) reduces planarity between aromatic systems, increasing the inter-ring dihedral angle to ~1.9° vs. ~79.7° in dichlorophenyl analogs . This alters hydrogen-bonding networks (e.g., cyclic dimer formation via N–H⋯N interactions) and may impact solubility or target binding. Computational studies (DFT) on related acetamides suggest that electron-withdrawing groups on pyrimidine enhance electrophilicity at the acetamide carbonyl, influencing reactivity .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Answer: Discrepancies arise from variations in reaction conditions:

  • Temperature : Prolonged heating (>1 h at 473 K) may degrade intermediates, reducing yield .
  • Catalysts : Use of triethylamine vs. acetic acid affects protonation states of nucleophiles, altering reaction pathways .
  • Purification : Recrystallization solvent polarity (ethanol vs. methanol/acetone mixtures) impacts crystal quality and purity. HPLC or TLC monitoring is recommended to isolate intermediates before final coupling .

Q. How can computational methods (e.g., DFT, molecular docking) predict biological targets or reactivity?

  • Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyrimidine ring’s electron-deficient nature makes it prone to nucleophilic attack, while the benzimidazole N–H group acts as a hydrogen-bond donor .
  • Molecular Docking : Screens against protein databases (e.g., kinase domains) to predict binding affinities. The compound’s planar benzimidazole-pyrimidine core may intercalate with DNA or inhibit enzymes like topoisomerases .

Methodological Considerations

Q. What crystallographic parameters are critical for confirming hydrogen-bonding networks?

  • Answer: X-ray data (e.g., CCDC entries) reveal:

  • Bond Distances : N–H⋯N interactions (2.8–3.0 Å) stabilize dimer formation .
  • Thermal Ellipsoids : High displacement parameters (Uiso > 0.05 Ų) in flexible methyl groups indicate dynamic disorder, requiring restrained refinement .
  • Torsion Angles : Planarity between benzimidazole and pyrimidine (dihedral <5°) suggests conjugation, validated by Hirshfeld surface analysis .

Q. How do reaction solvent and pH affect the stability of intermediates?

  • Answer:

  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates but may hinder crystallization. Ethanol balances solubility and volatility for recrystallization .
  • pH : Acidic conditions (acetic acid) protonate pyrimidine nitrogens, enhancing electrophilicity for nucleophilic substitution. Neutral or basic conditions favor deprotonation of benzimidazole N–H, promoting unwanted side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.